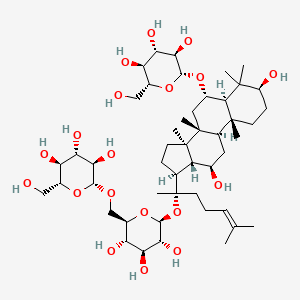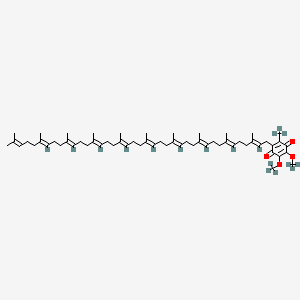
Coenzyme Q10-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme Q10-d9 is a deuterium-labeled version of Coenzyme Q10, a naturally occurring compound found in the mitochondria of cells. Coenzyme Q10 plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate, the primary energy carrier in cells. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Coenzyme Q10 due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme Q10-d9 involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes multiple steps such as hydrogenation, purification, and crystallization to ensure high purity and yield of the final product. Advanced techniques like high-performance liquid chromatography and mass spectrometry are used to verify the isotopic purity and chemical composition of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme Q10-d9 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to its quinone form and reduced back to its hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized quinone form and reduced hydroquinone form. These products are essential for studying the redox behavior and metabolic pathways of Coenzyme Q10 .
Wissenschaftliche Forschungsanwendungen
Coenzyme Q10-d9 has a wide range of scientific research applications, including:
Wirkmechanismus
Coenzyme Q10-d9 exerts its effects primarily through its role in the electron transport chain, where it facilitates the transfer of electrons and the production of adenosine triphosphate. It also acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. The molecular targets of this compound include mitochondrial respiratory complexes and various enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ubiquinone-10: The non-deuterated form of Coenzyme Q10, which shares similar chemical properties and biological functions.
Ubiquinol-10: The reduced form of Coenzyme Q10, which acts as a potent antioxidant.
Plastoquinone: A similar quinone compound found in plants, involved in the photosynthetic electron transport chain.
Uniqueness
Coenzyme Q10-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics, metabolism, and therapeutic effects of Coenzyme Q10 .
Eigenschaften
Molekularformel |
C59H90O4 |
|---|---|
Molekulargewicht |
872.4 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3 |
InChI-Schlüssel |
ACTIUHUUMQJHFO-YYVXISADSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




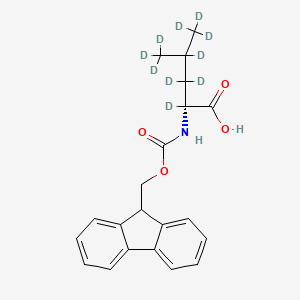
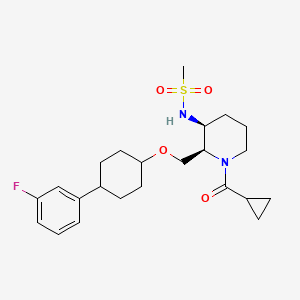
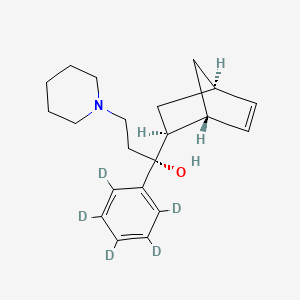
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
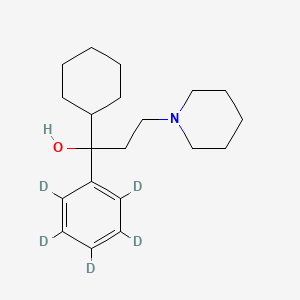

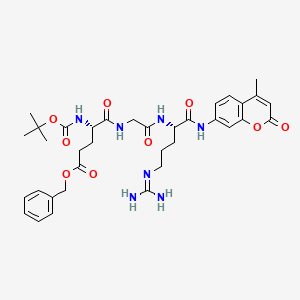

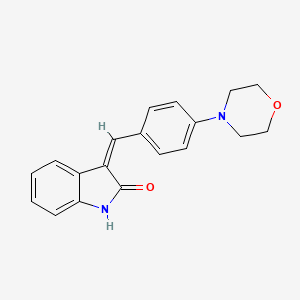
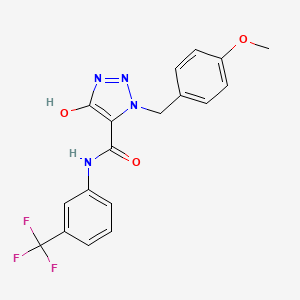
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
